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Introduction
Cartilostatin 1 is a novel anti-angiogenic peptide identified from proteins containing type I

thrombospondin repeats. Scientific literature on the direct effects of the Cartilostatin 1 peptide

on cartilage extracellular matrix (ECM) production is nascent. However, it is derived from

Cartilage Intermediate Layer Protein 1 (CILP-1), a well-characterized protein with significant,

predominantly inhibitory, effects on cartilage and intervertebral disc ECM homeostasis. This

guide will focus on the known functions of CILP-1 to provide a comprehensive understanding of

the likely biological context and effects of its derivative, Cartilostatin 1, on extracellular matrix

production.

CILP-1 is an extracellular matrix protein that has been shown to be upregulated in

degenerative joint diseases such as osteoarthritis and intervertebral disc degeneration.[1][2][3]

It functions primarily by antagonizing key anabolic signaling pathways, thereby suppressing the

synthesis of major ECM components and promoting a catabolic environment.[2][3][4]

The Role of CILP-1 in Extracellular Matrix
Regulation
Cartilage Intermediate Layer Protein 1 (CILP-1) is a secreted glycoprotein predominantly

expressed in cartilage and intervertebral discs.[4] Its expression levels are observed to
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increase with age and in pathological conditions like osteoarthritis. The primary mechanism by

which CILP-1 influences the extracellular matrix is through its interaction with and inhibition of

critical growth factor signaling pathways, namely the Transforming Growth Factor-beta 1 (TGF-

β1) and Insulin-like Growth Factor 1 (IGF-1) pathways.[2][3][4]

Effects on Proteoglycan Synthesis
CILP-1 has been demonstrated to suppress the synthesis of sulfated proteoglycans, which are

essential for the compressive strength of cartilage.[4] This is achieved by antagonizing the

anabolic effects of IGF-1.[3][4] Studies on nucleus pulposus (NP) cells, which are similar to

chondrocytes, have shown that treatment with CILP-1 leads to a significant downregulation of

aggrecan (ACAN), a major proteoglycan in cartilage.[1]

Effects on Collagen Synthesis
The influence of CILP-1 extends to the regulation of collagen, the primary structural protein in

cartilage. By inhibiting the TGF-β1 pathway, CILP-1 can suppress the expression of genes

responsible for cartilage matrix production, including type II collagen.[4] In studies involving

nucleus pulposus cells, CILP-1 treatment resulted in a decrease in collagen gene expression.

[1]

Induction of Matrix Degrading Enzymes
Beyond the suppression of anabolic pathways, CILP-1 actively promotes the degradation of the

extracellular matrix. Research has shown that CILP-1 upregulates the expression of matrix

metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin

motifs (ADAMTS), enzymes that are responsible for the breakdown of collagen and

proteoglycans.[1]

Quantitative Data on CILP-1 Effects on ECM
Components
The following table summarizes the quantitative effects of CILP-1 on the expression of key

extracellular matrix components and their degrading enzymes in nucleus pulposus cells.
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Gene Treatment
Fold Change
(vs. Control)

Cell Type Reference

Aggrecan

(ACAN)
CILP-1 Downregulated

Nucleus

Pulposus
[1]

Collagen Type II CILP-1 Downregulated
Nucleus

Pulposus
[1]

SOX9 CILP-1 Downregulated
Nucleus

Pulposus
[1]

ADAMTS4 CILP-1 Upregulated
Nucleus

Pulposus
[1]

ADAMTS5 CILP-1 Upregulated
Nucleus

Pulposus
[1]

MMP3 CILP-1 Upregulated
Nucleus

Pulposus
[1]

MMP13 CILP-1 Upregulated
Nucleus

Pulposus
[1]

IL-6 CILP-1 Upregulated
Nucleus

Pulposus
[1]

Signaling Pathways Modulated by CILP-1
CILP-1 exerts its effects on extracellular matrix production by modulating several key signaling

pathways within chondrocytes and related cell types. The primary pathways identified are the

IGF-1 and TGF-β1 signaling cascades, as well as downstream inflammatory pathways like

MAPK and NF-κB.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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